4-(4-Propylphenyl)oxolan-3-one
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Overview
Description
4-(4-Propylphenyl)oxolan-3-one is a chemical compound with the molecular formula C13H16O2 It is a member of the oxolanone family, characterized by a five-membered lactone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Propylphenyl)oxolan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-propylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxolanone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Propylphenyl)oxolan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone ring to a diol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-Propylphenyl)oxolan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Propylphenyl)oxolan-3-one involves its interaction with specific molecular targets. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can interact with enzymes and receptors in biological systems. The phenyl ring allows for aromatic interactions, enhancing its binding affinity to certain targets.
Comparison with Similar Compounds
4-Phenyl-2-oxetanone: Another member of the oxetanone family with a similar structure but different ring size.
4-(4-Methylphenyl)oxolan-3-one: Similar structure with a methyl group instead of a propyl group.
4-(4-Ethylphenyl)oxolan-3-one: Similar structure with an ethyl group instead of a propyl group.
Uniqueness: 4-(4-Propylphenyl)oxolan-3-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The propyl group provides distinct steric and electronic effects compared to other alkyl-substituted analogs.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-(4-propylphenyl)oxolan-3-one |
InChI |
InChI=1S/C13H16O2/c1-2-3-10-4-6-11(7-5-10)12-8-15-9-13(12)14/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
NYJGWOIBWWTDGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2COCC2=O |
Origin of Product |
United States |
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